
Ganoderic Acid Am1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ganoderic Acid Am1 can be synthesized through the mevalonate pathway, which involves the condensation of acetyl-coenzyme A to produce 3-hydroxy-3-methylglutaryl-CoA, followed by reduction to mevalonate . This pathway is complex and involves multiple enzymatic steps to produce the final triterpenoid structure.
Industrial Production Methods: Industrial production of this compound typically involves the cultivation of Ganoderma lucidum under controlled conditions. Bioengineering techniques, including the use of specific growth media and nutrient substrates, are employed to enhance the yield of ganoderic acids . Genetic manipulation and optimization of fermentation processes are also explored to increase production efficiency .
Chemical Reactions Analysis
Types of Reactions: Ganoderic Acid Am1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with improved pharmacological properties .
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve specific pH levels, temperatures, and solvents to ensure optimal yields and purity .
Major Products Formed: The major products formed from the chemical reactions of this compound include various derivatives with enhanced anti-tumor and anti-inflammatory activities. These derivatives are often tested for their efficacy in different biological assays .
Scientific Research Applications
Ganoderic Acid Am1 has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is studied for its unique triterpenoid structure and its potential as a lead compound for the synthesis of new drugs .
Biology: In biological research, this compound is investigated for its effects on cellular processes, including apoptosis and cell cycle regulation .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, particularly in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines and to induce apoptosis through the regulation of specific signaling pathways .
Industry: In the pharmaceutical industry, this compound is used as a natural product for the development of new drugs. Its anti-inflammatory and antioxidant properties make it a valuable compound for the formulation of health supplements and therapeutic agents .
Mechanism of Action
The mechanism of action of Ganoderic Acid Am1 involves its interaction with specific molecular targets and pathways. It has been shown to regulate the p53 signaling pathway, which is crucial for cell cycle control and apoptosis . By binding to the MDM2 protein, this compound inhibits the interaction between MDM2 and p53, leading to the activation of p53 and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- Ganoderic Acid A
- Ganoderic Acid B
- Ganoderic Acid F
Properties
Molecular Formula |
C30H42O7 |
|---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
(6R)-6-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid |
InChI |
InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18,21-22,34H,8-14H2,1-7H3,(H,36,37)/t15-,16?,18-,21+,22+,28+,29-,30+/m1/s1 |
InChI Key |
RDMQPKIDHAFXKA-JNORPAGFSA-N |
Isomeric SMILES |
C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C |
Canonical SMILES |
CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3,4-dihydroxyphenyl)-1-[2,6-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one](/img/structure/B15139057.png)

![(2Z,5Z)-3-(1H-benzimidazol-4-ylmethyl)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B15139074.png)
![(2S)-2-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]-5,7-dihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one](/img/structure/B15139084.png)

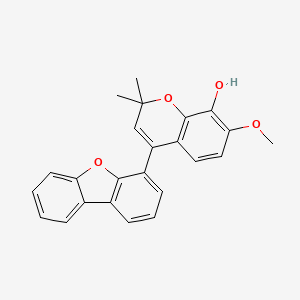
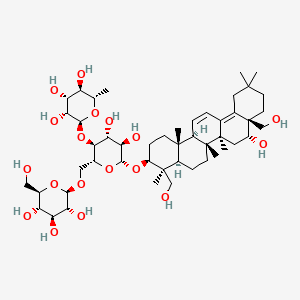
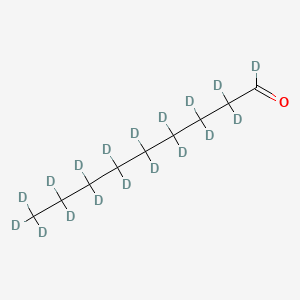
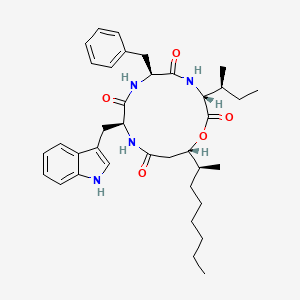
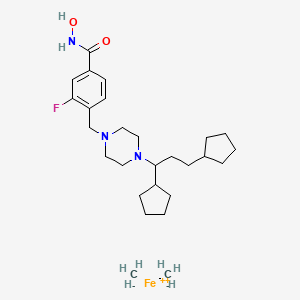
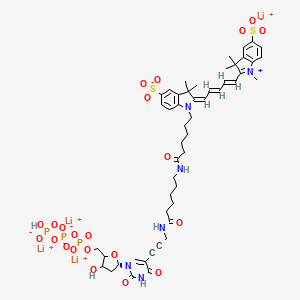

![(E)-4-(dimethylamino)-N-[2-methyl-5-[9-(1-methylpyrazol-4-yl)-2-oxobenzo[h]quinolin-1-yl]phenyl]but-2-enamide](/img/structure/B15139154.png)
